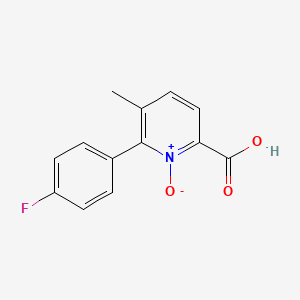
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a carboxylic acid group attached to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinium Ring: The initial step involves the formation of the pyridinium ring through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Oxidation: The pyridinium ring is oxidized to form the 1-oxidopyridin-1-ium structure.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its reduced form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOCH3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- 6-(4-bromophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- 6-(4-methylphenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
Uniqueness
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-8-2-7-11(13(16)17)15(18)12(8)9-3-5-10(14)6-4-9/h2-7H,1H3,(H,16,17) |
InChI Key |
ZPUJQQDSCBNRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=C(C=C1)C(=O)O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



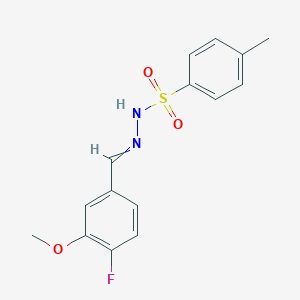
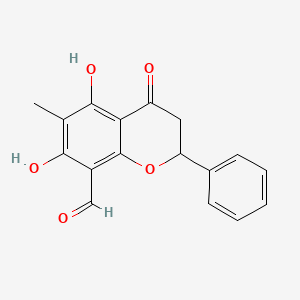
![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)
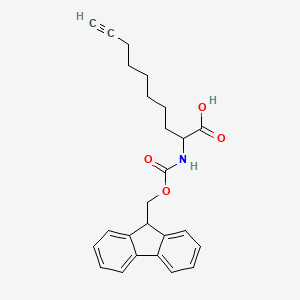
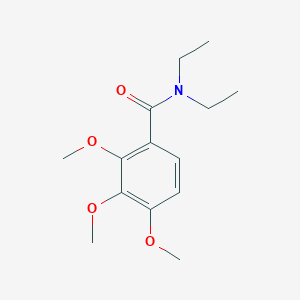
![2-Ethyl-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089322.png)

![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)
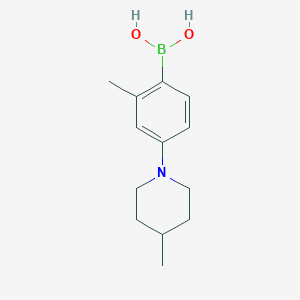
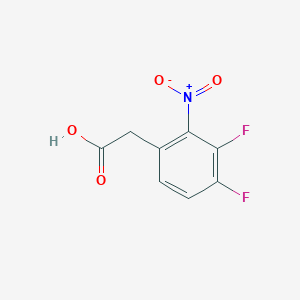
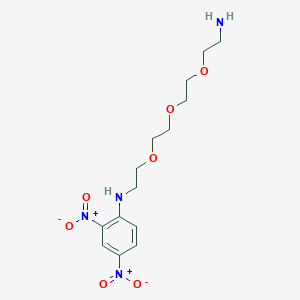
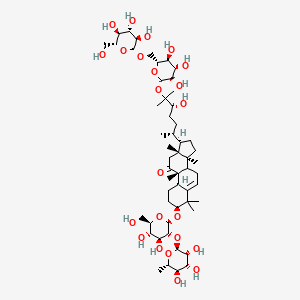
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)
